

Application Notes and Protocols for Mag-Fura-2 in Studying Magnesium Homeostasis

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Compound of Interest

Compound Name: Mag-Fura-2 tetrapotassium

Cat. No.: B1146849

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These application notes provide a comprehensive guide to using Mag-Fura-2, a ratiometric fluorescent indicator, for the quantitative measurement of intracellular magnesium ([Mg²+]) concentrations. This document outlines the probe's properties, detailed experimental protocols, and data interpretation guidelines to facilitate research into magnesium's role in cellular physiology and pathophysiology.

Introduction to Mag-Fura-2

Mag-Fura-2 is a UV-excitable fluorescent dye widely used to measure intracellular magnesium concentrations.[1][2][3] Structurally similar to the calcium indicator Fura-2, Mag-Fura-2 exhibits a spectral shift upon binding to Mg²⁺, allowing for ratiometric measurements that minimize issues like uneven dye loading, photobleaching, and variations in cell thickness.[4][5] Upon binding to magnesium, the excitation wavelength of Mag-Fura-2 shifts from approximately 369 nm to 330 nm, while the emission remains around 510 nm.[1][3][6] This ratiometric capability provides more accurate and reproducible measurements of intracellular [Mg²⁺].[4][5]

Intracellular magnesium is a critical cofactor for numerous enzymatic reactions, plays a vital role in DNA synthesis, hormone secretion, and muscle contraction.[1][7] The ability to accurately measure intracellular [Mg²⁺] is therefore essential for understanding these fundamental cellular processes.



Properties of Mag-Fura-2

A summary of the key quantitative properties of Mag-Fura-2 is presented in the table below. These values are essential for experimental design and data analysis.

Property	Value	Reference
Dissociation Constant (Kd) for Mg ²⁺	1.9 mM	[1][3][6]
Dissociation Constant (Kd) for Ca ²⁺	25 μΜ	[1][7]
Excitation Wavelength (Mg ²⁺ -free)	~369 nm	[1][3][6]
Excitation Wavelength (Mg ²⁺ -bound)	~330 nm	[1][3][6]
Emission Wavelength (Mg ²⁺ -free)	~511 nm	[1][3][6]
Emission Wavelength (Mg ²⁺ -bound)	~491 nm	[3][6][7]
Molecular Weight (AM ester)	722.58 g/mol	[1]
Molecular Weight (K+ salt)	586.69 g/mol	[1]
Molecular Weight (Na+ salt)	522.25 g/mol	[1]
Extinction Coefficient (ε at 369nm, low Mg ²⁺)	22,000 M ⁻¹ cm ⁻¹	[1][7]
Extinction Coefficient (ε at 329nm, high Mg²+)	24,000 M ⁻¹ cm ⁻¹	[1][7]

Note on Calcium Interference: Mag-Fura-2 also binds to calcium (Ca²⁺), although with a significantly lower affinity than for Mg²⁺.[1] Interference from Ca²⁺ can become significant when intracellular calcium concentrations exceed 1 μ M.[1][7] This property can also be exploited to



measure high, transient Ca²⁺ spikes that would saturate high-affinity calcium indicators like Fura-2.[1]

Experimental ProtocolsPreparation of Mag-Fura-2 AM Stock Solution

The acetoxymethyl (AM) ester form of Mag-Fura-2 is cell-permeant and is used for loading the dye into live cells.

- Reagents and Materials:
 - Mag-Fura-2, AM (lyophilized)
 - High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Procedure:
 - Prepare a 1 to 5 mM stock solution of Mag-Fura-2, AM in anhydrous DMSO.[1][2] For example, to make a 10 mM stock solution, dissolve 1 mg of Mag-Fura-2 AM in 135 μL of DMSO.[8]
 - Vortex thoroughly to ensure complete dissolution.
 - Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C, protected from light and moisture.[1][8]

Cell Loading with Mag-Fura-2 AM

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Reagents and Materials:
 - Mag-Fura-2 AM stock solution (1-5 mM in DMSO)
 - Physiological buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES HHBS)



- Pluronic® F-127 (20% w/v in DMSO, optional)
- Probenecid (optional)
- Cells cultured on coverslips or in microplates

Procedure:

- On the day of the experiment, thaw an aliquot of the Mag-Fura-2 AM stock solution to room temperature.
- Prepare a working solution of 2 to 20 μM Mag-Fura-2 AM in your chosen physiological buffer.[2] A final concentration of 4-5 μM is recommended for most cell lines.[2]
- (Optional) To aid in the dispersion of the AM ester in the aqueous buffer, you can add Pluronic® F-127 to the working solution. A final concentration of 0.02-0.04% is typically used.[1][2]
- Prepare cells in their growth medium. For adherent cells, they should be seeded on coverslips or in appropriate plates the day before the experiment.
- Remove the growth medium and wash the cells with the physiological buffer.
- Add the Mag-Fura-2 AM working solution to the cells.
- Incubate the cells for 15-60 minutes at 20-37°C.[1][2] The optimal loading time and temperature must be determined empirically for each cell type.[7]
- (Optional) To reduce the leakage of the de-esterified dye from the cells, organic anion transport inhibitors like probenecid (1-2.5 mM) can be added to the loading and final incubation buffer.[1]
- After incubation, wash the cells three times with the indicator-free physiological buffer to remove excess Mag-Fura-2 AM.[1][7]
- Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular AM esters by cellular esterases.[1][7] The cells are now ready for fluorescence measurements.



Fluorescence Measurement and Data Acquisition

Instrumentation:

 Fluorescence microscope or microplate reader equipped with appropriate filters for ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm). A Fura-2 filter set is generally suitable.[2]

Procedure:

- Mount the coverslip with loaded cells onto the microscope stage or place the microplate in the reader.
- Excite the cells alternately at approximately 330 nm (for Mg²⁺-bound) and 370 nm (for Mg²⁺-free).
- Collect the fluorescence emission at approximately 510 nm for each excitation wavelength.
- The ratio of the fluorescence intensities (F₃₃₀/F₃₇₀) is then calculated. This ratio is proportional to the intracellular [Mg²⁺].

In Situ Calibration of Intracellular [Mg²⁺]

To convert the fluorescence ratio into an absolute [Mg²⁺], an in situ calibration is necessary. This is typically achieved by permeabilizing the cells to Mg²⁺ using an ionophore and exposing them to solutions of known [Mg²⁺].

· Reagents and Materials:

- Mag-Fura-2 loaded cells
- Calibration buffers with varying known concentrations of free Mg²⁺ (ranging from Mg²⁺-free to saturating levels).
- Mg²⁺ ionophore (e.g., 4-bromo A-23187)
- Detergent for cell lysis (e.g., digitonin)



• Procedure:

- After recording the baseline fluorescence ratio in your experimental cells, determine the minimum ratio (Rmin) by exposing the cells to a Mg²⁺-free calibration buffer containing the ionophore.
- Determine the maximum ratio (Rmax) by exposing the cells to a saturating [Mg²⁺] calibration buffer with the ionophore.
- The intracellular [Mg²⁺] can then be calculated using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R Rmin) / (Rmax R)] * (F_free_ λ_2 / F_bound_ λ_2) Where:
 - Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺ (1.9 mM).[1][3]
 - R is the experimentally measured fluorescence ratio.
 - Rmin is the ratio in the absence of Mg²⁺.
 - Rmax is the ratio at saturating Mg²⁺ concentrations.
 - F_free_ λ_2 / F_bound_ λ_2 is the ratio of fluorescence intensities at the second excitation wavelength (~370 nm) for Mg²⁺-free and Mg²⁺-bound indicator, respectively.

Visualizations

Experimental Workflow for [Mg²⁺] Measurement



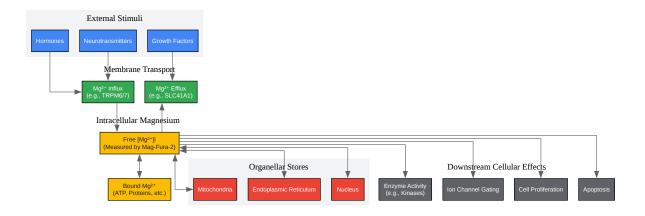


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Caption: Workflow for measuring intracellular [Mg²⁺] using Mag-Fura-2 AM.



Mag-Fura-2 Mechanism of Action



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